N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide
Description
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide is a synthetic ethanediamide derivative characterized by a hybrid heterocyclic framework. Its structure comprises:
- Ethanediamide backbone: Provides hydrogen-bonding capacity and conformational rigidity.
- 2-hydroxyethyl-thiophen-furan moiety: Combines a hydroxyl group (enhancing hydrophilicity) with aromatic thiophene and furan rings (contributing to electronic delocalization and bioactivity).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-16(18-7-6-17(26-18)15-9-11-27-13-15)12-22-20(25)19(24)21-10-8-14-4-2-1-3-5-14/h4,6-7,9,11,13,16,23H,1-3,5,8,10,12H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGYOEOOJJDXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the cyclohexene and thiophene-furan intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation and hydroxylation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogous molecules from the literature.
Table 1: Structural and Functional Comparison
Notes:
- *Molecular weights are approximate and calculated based on IUPAC names.
- Thiophene-furan vs.
- Hydroxyl group: Unlike the sulfonyl or phenoxy groups in comparators, the hydroxyl group in the target compound could improve aqueous solubility and metabolic stability .
- Stereochemical complexity : Compounds in highlight the role of stereochemistry in bioactivity; the target compound’s stereochemical configuration (if present) remains unstudied .
Research Findings and Methodological Insights
- Crystallographic analysis : SHELX software () has been instrumental in resolving crystal structures of analogous ethanediamides, revealing conformational preferences and intermolecular interactions critical for drug design .
- Stereochemical impact: demonstrates that minor stereochemical variations in amide derivatives significantly alter pharmacokinetics (e.g., bioavailability, half-life), underscoring the need for chiral resolution studies for the target compound .
- Functional group trade-offs : The sulfonyl group in ’s compound improves target selectivity but reduces solubility, whereas the target compound’s hydroxyl-thiophen-furan system may balance solubility and binding efficiency .
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide is a complex organic compound with a molecular formula of and a molecular weight of approximately 358.46 g/mol. The compound features a cyclohexene moiety, an ethanediamide backbone, and a thiophene-furan hybrid structure, which contribute to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including interaction studies, potential therapeutic applications, and comparisons with structurally similar compounds.
While specific mechanisms of action for this compound are still under investigation, preliminary studies suggest that the compound may interact with various molecular targets such as enzymes or receptors. These interactions could modulate enzymatic activity or receptor signaling pathways, impacting cellular functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Initial studies suggest potential antimicrobial effects, possibly due to the presence of the thiophene ring which is known for its antimicrobial properties.
- Anti-inflammatory Effects : Molecular docking studies have indicated favorable interactions with proteins involved in inflammatory responses, suggesting that this compound may possess anti-inflammatory activity.
- Anticancer Potential : The compound's ability to bind to key proteins involved in cancer progression indicates potential anticancer properties, warranting further investigation.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide | Contains piperidine and oxolane rings | Potential analgesic effects |
| 4-Methoxybenzoic acid | Aromatic ring with methoxy group | Used as an intermediate in pharmaceuticals |
| 4-Bromo-thiophene | Halogenated thiophene | Exhibits antimicrobial properties |
The distinct combination of functional groups in N'-[2-(cyclohex-1-en-1-y)ethyl]-N-{[5-(thiophen-3-yl)furan-2-y]methyl}ethanediamide may impart unique biological activities that differentiate it from these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their mechanisms:
- In vitro Studies : Research has demonstrated that derivatives of thiophene-furan hybrids exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure can enhance activity.
- Molecular Docking Studies : Computational analyses have shown that N'-[2-(cyclohex-1-en-1-y)ethyl]-N-{[5-(thiophen-3-y)furan-2-y]methyl}ethanediamide can effectively bind to target proteins involved in inflammation and cancer pathways, indicating its potential as a therapeutic agent.
- Synthetic Pathways : The synthesis typically involves multi-step reactions where optimizing conditions is crucial for achieving high yield and purity. Techniques such as continuous flow processes are being explored for scalability in industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
